1-(3-Methylthiophen-2-yl)butane-1,3-dione
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Overview
Description
1-(3-Methylthiophen-2-yl)butane-1,3-dione is an organic compound with the molecular formula C9H10O2S It is a derivative of thiophene, a sulfur-containing heterocycle, and is characterized by the presence of a butane-1,3-dione moiety attached to the 3-methylthiophene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Methylthiophen-2-yl)butane-1,3-dione typically involves the reaction of 3-methylthiophene with butane-1,3-dione under specific conditions. One common method involves the use of a base such as sodium hydride or potassium tert-butoxide to deprotonate the butane-1,3-dione, followed by nucleophilic addition to the 3-methylthiophene. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
1-(3-Methylthiophen-2-yl)butane-1,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the carbonyl groups to alcohols using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens, nitrating agents, sulfonating agents.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols.
Substitution: Halogenated, nitrated, or sulfonated derivatives.
Scientific Research Applications
1-(3-Methylthiophen-2-yl)butane-1,3-dione has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Mechanism of Action
The mechanism of action of 1-(3-Methylthiophen-2-yl)butane-1,3-dione involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may interact with enzymes or receptors, leading to modulation of biochemical pathways. The exact mechanism can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
1-(Thiophen-2-yl)butane-1,3-dione: Similar structure but lacks the methyl group on the thiophene ring.
4,4,4-Trifluoro-1-(thiophen-2-yl)butane-1,3-dione: Contains trifluoromethyl groups instead of the methyl group.
Uniqueness
1-(3-Methylthiophen-2-yl)butane-1,3-dione is unique due to the presence of the methyl group on the thiophene ring, which can influence its chemical reactivity and biological activity. This structural feature can lead to different interactions with molecular targets compared to its analogs .
Properties
Molecular Formula |
C9H10O2S |
---|---|
Molecular Weight |
182.24 g/mol |
IUPAC Name |
1-(3-methylthiophen-2-yl)butane-1,3-dione |
InChI |
InChI=1S/C9H10O2S/c1-6-3-4-12-9(6)8(11)5-7(2)10/h3-4H,5H2,1-2H3 |
InChI Key |
PLOOBUQGJUOPAH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC=C1)C(=O)CC(=O)C |
Origin of Product |
United States |
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